

understanding degradation pathways in formamidinium iodide solar cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formamidinium iodide*

Cat. No.: *B12059652*

[Get Quote](#)

Technical Support Center: Formamidinium Iodide Solar Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in understanding and mitigating degradation pathways in **formamidinium iodide** (FAI)-based perovskite solar cells.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication and testing of FAI solar cells, offering potential causes and solutions.

Issue	Observation	Potential Causes	Recommended Actions & Troubleshooting
Rapid Efficiency Drop in Ambient Air	Significant decrease in power conversion efficiency (PCE) within hours or days of exposure to ambient conditions. The perovskite film may turn yellow.	Moisture-Induced Degradation: FAI perovskites are highly susceptible to moisture, leading to the formation of lead iodide (PbI ₂) and volatilization of formamidinium iodide (FAI). ^[1] The interaction of water and oxygen can accelerate this degradation. ^[1]	1. Control Fabrication Environment: Fabricate and encapsulate devices in an inert atmosphere (e.g., nitrogen-filled glovebox) with low relative humidity (RH). 2. Encapsulation: Use high-quality encapsulation with materials like glass/glass with epoxy resin or sputtered inorganic barrier layers to prevent moisture ingress. ^[1] 3. Compositional Engineering: Incorporate hydrophobic cations or additives. For instance, adding phenethylammonium iodide (PEAI) can act as a barrier against moisture. ^[1]
Phase Segregation and Yellowing Under Illumination	Appearance of yellow, photo-inactive δ -phase FAPbI ₃ within the dark, photoactive α -phase perovskite	Inherent Phase Instability: The desired α -phase of FAPbI ₃ is metastable at room temperature and can spontaneously convert	1. Compositional Stabilization: Introduce other cations (e.g., Cesium (Cs ⁺), Methylammonium

film, often accelerated by light.[2]

to the δ -phase.[2][3] This transition is often initiated at grain boundaries and defect sites.[4] Light-Induced Degradation: Illumination can provide the thermodynamic driving force for phase segregation, especially in mixed-cation perovskites.[5][6]

(MA⁺) or halides (e.g., Bromide (Br⁻)) to stabilize the α -phase. [3][7][8] For example, Cs0.05(MA0.17FA0.83)0.95Pb(I0.83Br0.17)3 has shown improved stability.[9] 2. Additive Engineering: Use additives like methylenediammonium dichloride (MDACl₂), which can degrade to form species that stabilize the α -phase.[10] 3. Substrate Templating: Utilize 2D perovskites as templates to guide the growth of stable FAPbI₃ films.[11]

Performance Loss at Elevated Temperatures	Degradation of device performance when operated or stored at high temperatures (e.g., 60-85 °C).	Thermal Decomposition: FAI-based perovskites can decompose at elevated temperatures, releasing volatile products like iodine (I ₂) vapor, hydrogen cyanide (HCN), and sym-triazine.[12][13][14][15] The release of I ₂ vapor can lead to an autocatalytic degradation process. [12][16] Interfacial	1. Reduce Iodine Content: Formulations with reduced iodine content may exhibit enhanced thermal stability.[12][16] 2. Cation Selection: Formamidinium is generally more thermally resilient than methylammonium.[13][15] 3. Encapsulation: Proper encapsulation is crucial to contain volatile degradation
---	--	--	--

Reactions: Degradation can initiate from the perovskite bulk rather than just the interfaces, but reactions at the charge transport layers can also contribute.[12][16]

products and prevent further reactions.[17]

Formation of Voids and Pinholes

Observation of microscopic voids or pinholes in the perovskite film, particularly at the buried interface with the hole transport layer (HTL).

1. Additive-Assisted Crystallization: Employ additives like MACI to improve the crystallization process and reduce the formation of voids.[18]

2. Solvent Engineering: Optimize the solvent system and annealing process to promote uniform and dense film formation.

3. Interfacial Modification: Modify the HTL surface to improve the wettability and adhesion of the perovskite precursor solution.

Inconsistent Device Performance	<p>High variability in PCE and other photovoltaic parameters between devices fabricated under seemingly identical conditions.</p> <p>Sensitivity to Processing Conditions: The final perovskite film quality is highly sensitive to subtle variations in the fabrication environment, such as humidity and temperature.[9][19]</p> <p>Precursor Degradation: FAI precursors can degrade during storage or in solution, affecting the stoichiometry and quality of the resulting perovskite film.[20][21]</p>	<p>1. Strict Environmental Control: Maintain tight control over temperature and humidity during fabrication.</p> <p>2. Fresh Precursors: Use fresh, high-purity precursor materials and prepare solutions shortly before use.</p> <p>3. Standardized Protocols: Develop and adhere to standardized and reproducible fabrication protocols.</p>
---------------------------------	--	--

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for **formamidinium iodide** (FAI) solar cells?

The primary degradation pathways for FAI solar cells are driven by environmental stressors:

- **Moisture:** FAI perovskites readily react with water, leading to the decomposition of the perovskite structure into lead iodide (PbI₂) and the release of volatile FAI.[1] This process is often visible as a color change from dark brown/black (photoactive α -phase) to yellow (inactive δ -phase and PbI₂).[1][2]
- **Heat:** At elevated temperatures, FAI perovskites can undergo thermal decomposition.[13][15] This can release volatile species such as iodine (I₂) vapor, which can then accelerate further degradation in an autocatalytic cycle.[12][14][16]
- **Light:** Light can exacerbate other degradation mechanisms. For instance, it can provide the energy for ion migration and phase segregation, particularly in mixed-halide or mixed-cation

perovskites.[5][6] The combination of heat and light is particularly detrimental.[12][14]

- Inherent Phase Instability: The desired black, photoactive α -phase of FAPbI₃ is metastable at room temperature and can spontaneously convert to the yellow, photo-inactive δ -phase.[2][3]

2. How can I stabilize the photoactive α -phase of FAPbI₃?

Stabilizing the α -phase is crucial for long-term device performance. Several strategies are effective:

- Compositional Engineering:
 - A-site Cation Mixing: Incorporating smaller cations like methylammonium (MA $+$), cesium (Cs $+$), or rubidium (Rb $+$) can improve the tolerance factor and stabilize the perovskite crystal structure.[3][7]
 - X-site Halide Mixing: Partial substitution of iodide (I $-$) with bromide (Br $-$) can also enhance phase stability, though it may slightly increase the bandgap.[8]
- Additive Engineering: The addition of small amounts of certain compounds to the precursor solution can direct the crystallization process and passivate defects. Methylammonium chloride (MACl) and methylenediammonium dichloride (MDACl₂) are commonly used additives.[10][19]
- Dimensionality Control: Introducing larger organic cations to form 2D/3D mixed perovskite structures can improve stability by acting as a protective barrier against environmental factors.[11][22]

3. What is the role of iodine vapor in the degradation process?

Under combined heat and light stress, FAI perovskites can release iodine (I₂) vapor.[12][14][23] This I₂ vapor can then react with the perovskite material, leading to further decomposition. This creates a self-propagating, autocatalytic degradation cycle that can cause significant damage, including the formation of porous PbI₂ regions and even rupture of the top electrode due to pressure buildup.[12][16]

4. How does humidity affect mixed-cation FAI perovskites?

Even with mixed cations, humidity remains a significant challenge. In FA-Cs mixed-cation perovskites, for example, exposure to both light and high humidity can lead to a multi-step degradation process. This includes phase separation into Cs-rich and FA-rich domains, followed by the evaporation of FAI, leaving behind PbI_2 .^[4]

5. What are some key characterization techniques to study degradation?

To understand the degradation mechanisms in your FAI solar cells, a combination of techniques is recommended:

- X-Ray Diffraction (XRD): To monitor changes in the crystal structure, such as the transition from the α -phase to the δ -phase or the formation of PbI_2 .^{[12][24]}
- Scanning Electron Microscopy (SEM): To observe changes in the film morphology, such as the formation of pinholes, cracks, or the growth of new crystalline phases on the surface.
- Photoluminescence (PL) and Electroluminescence (EL) Imaging: To visualize spatial variations in performance and identify areas of non-radiative recombination, which often correspond to degraded regions.^[12]
- Mass Spectrometry: To identify volatile degradation products released from the solar cell under stress, such as I_2 , HCN, and sym-triazine.^{[13][15]}

Experimental Protocols

Protocol 1: Accelerated Thermal Degradation Study

Objective: To assess the thermal stability of FAI-based perovskite solar cells.

Methodology:

- Fabricate a batch of FAI-based solar cells, including a control group.
- Measure the initial performance (J-V curve, EQE) of all devices.

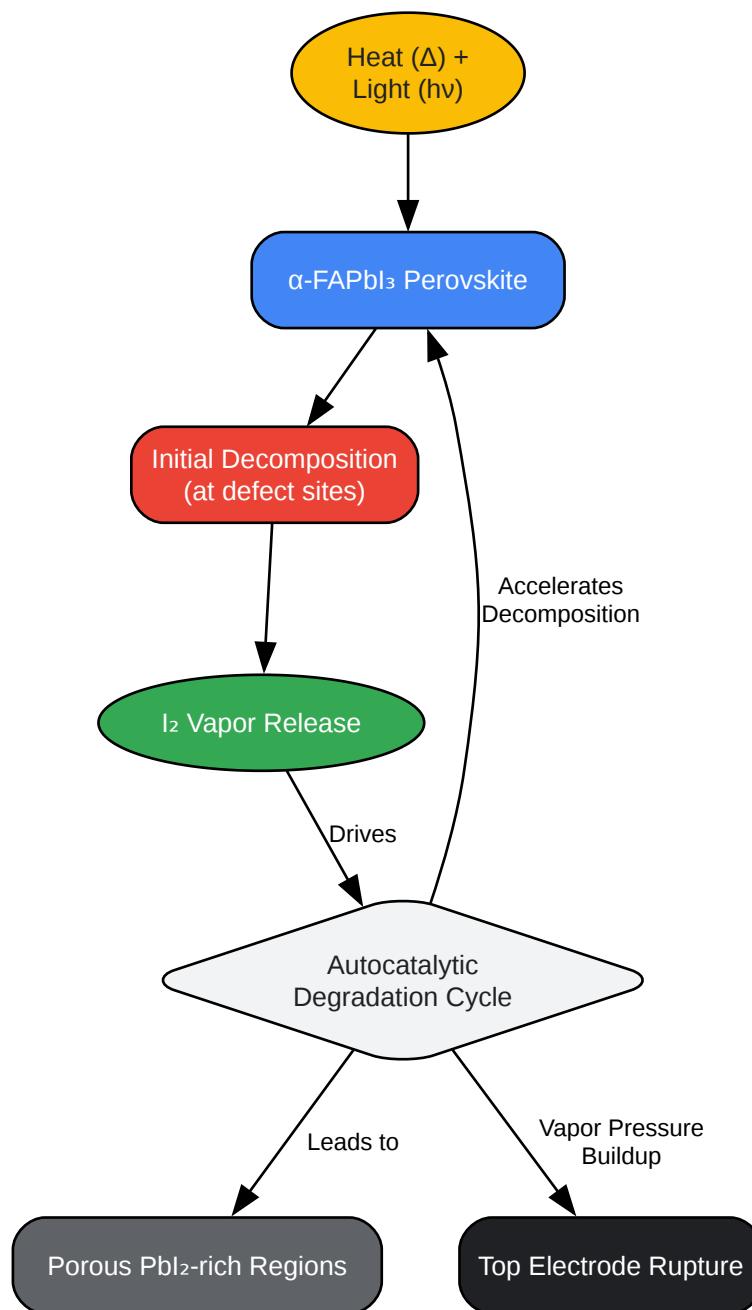
- Place the experimental group of unencapsulated or encapsulated devices on a hotplate in a nitrogen-filled glovebox or a temperature-controlled chamber.
- Set the temperature to a constant stress level (e.g., 85 °C).
- At regular intervals (e.g., 1, 5, 10, 24, 48 hours), remove a subset of devices and allow them to cool to room temperature.
- Measure their J-V characteristics and EQE spectra.
- Perform post-mortem analysis (XRD, SEM) on degraded devices to identify changes in crystal structure and morphology.
- Plot the normalized PCE, Voc, Jsc, and Fill Factor as a function of aging time to quantify the degradation rate.

Protocol 2: Moisture-Induced Degradation Study

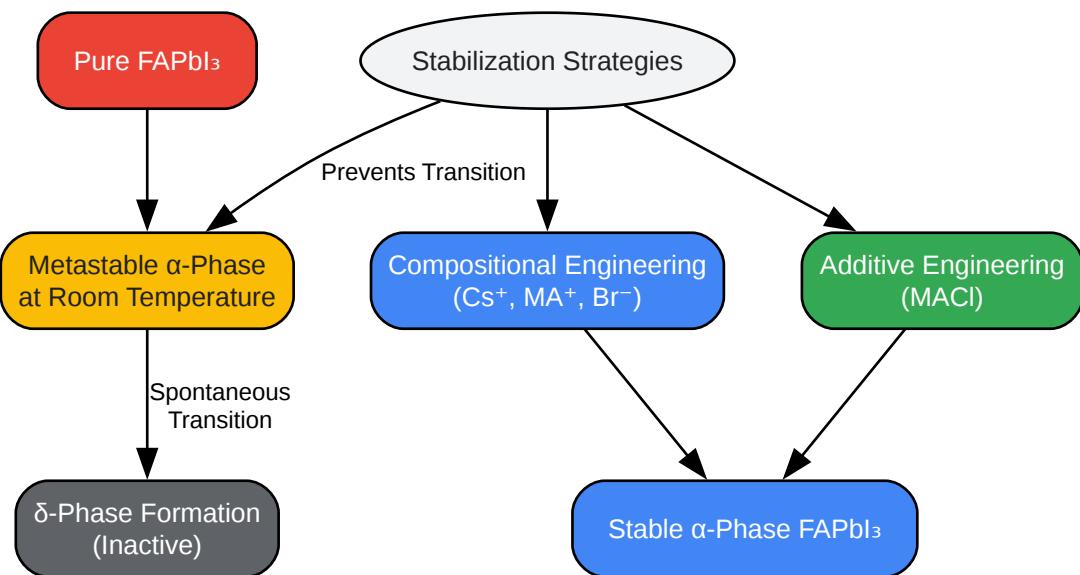
Objective: To evaluate the stability of FAI solar cells against humidity.

Methodology:

- Measure the initial performance of freshly fabricated devices.
- Place the devices in a humidity-controlled chamber. Set the relative humidity (RH) to a specific level (e.g., 50% or 85%).
- Maintain the devices in the dark at a constant temperature (e.g., 25 °C).
- Periodically remove the devices and measure their performance parameters.
- Visually inspect the perovskite film for any color change.
- Use XRD to track the potential formation of the δ -phase FAPbI₃ and PbI₂.
- Compare the stability of encapsulated versus unencapsulated devices to assess the effectiveness of the encapsulation method.


Visualizing Degradation Pathways

Below are diagrams illustrating key degradation pathways in FAI solar cells.


[Click to download full resolution via product page](#)

Caption: Moisture-induced degradation pathway in FAPbI₃ solar cells.

[Click to download full resolution via product page](#)

Caption: Combined heat and light-induced autocatalytic degradation.

[Click to download full resolution via product page](#)

Caption: Logic for stabilizing the α -phase of FAPbI3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microscopic Degradation in Formamidinium-Cesium Lead Iodide Perovskite Solar Cells under Operational Stressors - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. research.utwente.nl [research.utwente.nl]
- 7. Development of formamidinium lead iodide-based perovskite solar cells: efficiency and stability - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04769H [pubs.rsc.org]

- 8. Overcoming Microstructural Defects at the Buried Interface of Formamidinium-Based Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boosting Long-Term Stability of Pure Formamidinium Perovskite Solar Cells by Ambient Air Additive Assisted Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Degradation of Methylenediammonium and Its Role in Phase-Stabilizing Formamidinium Lead Triiodide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pv-magazine-usa.com [pv-magazine-usa.com]
- 12. scispace.com [scispace.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. I₂ vapor-induced degradation of formamidinium lead iodide based perovskite solar cells under heat–light soaking conditions - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C9EE02043H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. I₂ vapor-induced degradation of formamidinium lead iodide based perovskite solar cells under heat–light soaking conditions - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 17. rsc.org [rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Insights into the evaporation behaviour of FAI: material degradation and consequences for perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 22. Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] I₂ vapor-induced degradation of formamidinium lead iodide based perovskite solar cells under heat–light soaking conditions | Semantic Scholar [semanticscholar.org]
- 24. Thermodynamic and Kinetic Aspects of Formamidinium Lead Iodide Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding degradation pathways in formamidinium iodide solar cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12059652#understanding-degradation-pathways-in-formamidinium-iodide-solar-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com